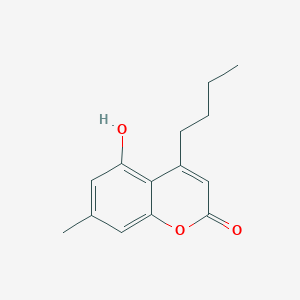

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one, commonly referred to as BHMCH, is an organic compound found in nature and is used in a variety of scientific applications. This molecule is a heterocyclic aromatic compound and is derived from the naturally occurring sesquiterpene lactone and is also a member of the chromene family. BHMCH is a colorless crystalline solid that has a melting point of 163-164 °C and a boiling point of 255-256 °C. BHMCH has a wide range of uses in scientific research and has been studied for its potential applications in the medical field.

Wissenschaftliche Forschungsanwendungen

Catalytic Properties in Organic Synthesis

4-Hydroxycoumarin derivatives, including structures similar to 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one, are utilized in organic synthesis. For instance, they are used in the Michael addition for synthesizing various analogs, including Warfarin and its analogues, demonstrating their significance in organic synthesis and medicinal chemistry (Alonzi et al., 2014).

Crystallography and Molecular Structure Analysis

Studies on the crystal structure of related compounds provide insights into the molecular arrangement and bonding. For example, the crystal structure of a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been detailed, contributing to the understanding of molecular interactions and stability (Manolov et al., 2008).

Synthesis and Physico-Chemical Properties

The synthesis and analysis of physico-chemical properties of compounds structurally similar to this compound are integral in materials science and chemistry. Such studies delve into aspects like acid dissociation constants and solvent sensitivity, crucial for applications in pharmaceutical and material sciences (Elenkova et al., 2014).

Antimicrobial Activity

Compounds structurally akin to this compound have been synthesized and tested for their antimicrobial activity. Their ability to act against various bacteria and fungi marks their potential in developing new antimicrobial agents (Čačić et al., 2009; Behrami & Dobroshi, 2019).

Antioxidant Properties

Several studies have focused on the antioxidant properties of 4-hydroxycoumarin derivatives. These properties are critical in understanding the potential therapeutic applications of these compounds in oxidative stress-related conditions (Kancheva et al., 2010; Stanchev et al., 2009).

Novel Synthesis Methods

Research has also been dedicated to developing novel synthesis methods for compounds like this compound. These methods aim to improve efficiency, yield, and environmental friendliness of the synthesis process, which is significant for industrial and pharmaceutical applications (Yu et al., 2011; Zahiri & Mokhtary, 2015).

Pharmacological Potential

Research on the pharmacological aspects of similar compounds reveals their potential as chemotherapeutic agents and their role in cancer research. The exploration of cytotoxic and bactericidal activities of these compounds is crucial in drug discovery and development (Khan et al., 2003; Al-ayed, 2011).

Radical Scavenger Activity

The study of radical scavenger activity of coumarin derivatives, including those structurally related to this compound, contributes to understanding their potential in combating oxidative stress and related diseases (Marino et al., 2016).

Zukünftige Richtungen

The study of coumarin dates back to 1820 when coumarin was first extracted from tonka bean by Vogel . Since then, compounds containing the coumarin backbone have been a very important group of compounds due to their usage in pharmacy and medicine . Therefore, many different methods and techniques are developed in order to synthesize coumarin derivatives . Future research may focus on developing more efficient synthesis methods and exploring the biological properties of coumarin derivatives .

Wirkmechanismus

Target of Action

4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological activities, including antiviral , antibacterial , antimicrobial , anticoagulant , anti-inflammatory , anticancer , anticonvulsant , antioxidant , antifungal , and anti-HIV properties. They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . .

Mode of Action

Coumarin derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some coumarin derivatives have been tested for their ability to inhibit DNA gyrase , which is an essential enzyme involved in DNA replication.

Biochemical Pathways

Given the wide range of biological activities associated with coumarin derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the wide range of biological activities associated with coumarin derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-butyl-5-hydroxy-7-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-12-7-9(2)6-11(15)14(10)12/h6-8,15H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUOVBFEKQXBKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)